2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Coupling with Phenoxy Acetamide: The final step involves the coupling of the benzyl-substituted oxadiazole with phenoxy acetamide derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Benzyl halides for nucleophilic substitution, electrophiles like sulfonyl chlorides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole moiety is known for its potential anti-infective properties, making it a candidate for developing new antibiotics or antiviral agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole core and have similar pharmacological properties.
5-Benzyl-1,3,4-oxadiazole-2-thione: This compound has a similar benzyl-substituted oxadiazole structure but differs in the presence of a thione group.
Uniqueness
2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both phenoxy and acetamide functionalities. This unique structure may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-17-8-7-11-19(14-17)25-22(28)16-29-21-13-6-5-12-20(21)24-26-23(30-27-24)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,28) |
InChI Key |
SBUSEKYEWAIBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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